

# Application Notes: The Role of Linear Polyacrylamide in Ancient DNA Extraction

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## Compound of Interest

Compound Name: LINEAR POLYACRYLAMIDE

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## Introduction

Ancient DNA (aDNA) extraction is a meticulous process aimed at recovering small quantities of highly fragmented and damaged genetic material from historical and paleontological specimens. A significant challenge in this field is the co-extraction of various environmental inhibitors, such as humic acids from soil, which can impede downstream molecular analyses like Polymerase Chain Reaction (PCR) and next-generation sequencing. Furthermore, the low concentration of endogenous DNA in extracts makes efficient recovery paramount. Co-precipitants are often used during ethanol precipitation to enhance the recovery of these trace amounts of nucleic acids. **Linear polyacrylamide** (LPA) has emerged as a highly effective, inert carrier for this purpose.

## Advantages of **Linear Polyacrylamide** (LPA) as a Co-precipitant

**Linear polyacrylamide** is a synthetic polymer that serves as an excellent co-precipitant for nucleic acids for several key reasons:

- **Inert Nature:** Unlike biological carriers such as glycogen or tRNA, LPA is chemically synthesized and does not contain any nucleic acids.<sup>[1]</sup> This eliminates the risk of contamination with exogenous DNA or RNA, which is a critical consideration in aDNA studies where distinguishing endogenous from contaminant DNA is essential.
- **Enhanced Recovery of Low-Concentration DNA:** aDNA is often present in picogram amounts. LPA facilitates the quantitative precipitation of these minute quantities of nucleic

acids from dilute solutions.[2] It forms a distinct, visible pellet after centrifugation, which helps in carefully removing the supernatant without losing the precious DNA.

- **Removal of Inhibitors:** Nucleic acid extracts from ancient samples like bones, teeth, and sediments are frequently contaminated with potent enzymatic inhibitors.[3][4] An LPA-based precipitation step can be integrated into extraction protocols to effectively purify DNA from these inhibitory compounds, leading to improved success in subsequent enzymatic reactions.[3][4]
- **No Interference with Downstream Applications:** LPA does not inhibit enzymatic reactions.[2] It does not interfere with A260/A280 spectrophotometric readings used for DNA quantification and purity assessment.[2] This ensures that the purified aDNA is compatible with sensitive downstream applications, including PCR, qPCR, and library preparation for high-throughput sequencing.

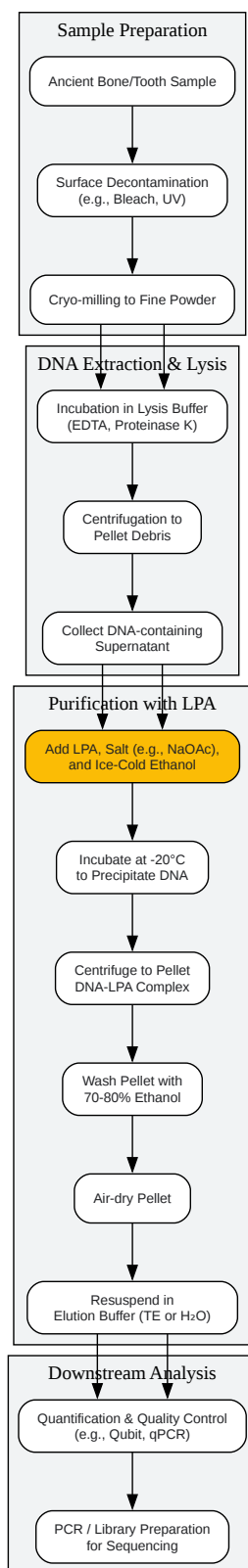
## Comparative Data on Co-precipitants

While direct quantitative comparisons of LPA with other co-precipitants in the context of aDNA extraction from a single, consistent set of samples are not extensively detailed in the cited literature, the established properties of each allow for a qualitative and functional comparison. The following table summarizes the key characteristics based on available information.

Feature	Linear Polyacrylamide (LPA)	Glycogen	tRNA/Yeast RNA
Source	Synthetic	Biological (from mussels/oysters)	Biological (from yeast)
Risk of Nucleic Acid Contamination	None	Low, but potential for trace amounts	High (it is RNA)
Interference with A260/A280 Reading	No	Can interfere with A230 reading	Yes
Inhibition of Enzymatic Reactions	No	Generally low, but some batches may contain inhibitors	Can interfere with some reactions
Pellet Visibility	Forms a clearly visible white pellet	Forms a visible pellet	Forms a visible pellet
Primary Advantage in aDNA	Inert nature and high purity of final product	Effective carrier for small DNA amounts	Effective carrier, but introduces exogenous nucleic acids

## Experimental Workflow for aDNA Extraction using LPA

The following diagram illustrates a typical workflow for extracting ancient DNA from a bone sample, incorporating an LPA co-precipitation step for purification and concentration.



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Fig 1. aDNA extraction workflow with LPA precipitation.

## Protocol: Ancient DNA Extraction from Bone with LPA Purification

This protocol is a composite method adapted from established aDNA extraction techniques, incorporating a final purification and concentration step using **linear polyacrylamide**. It is intended for use in a dedicated cleanroom facility designed for aDNA work to prevent contamination.

### Materials and Reagents:

- Bone or tooth sample
- Sterile, DNA-free consumables (tubes, pipette tips, etc.)
- Variable-speed drill with sterile bits or a cryogenic mill
- 0.5 M EDTA, pH 8.0 (DNA-free)
- Proteinase K (20 mg/mL)
- Lysis Buffer: 0.45 M EDTA, 1 mg/mL Proteinase K, pH 8.0 (prepare fresh)
- **Linear Polyacrylamide** (LPA), 5 mg/mL solution (e.g., Thermo Fisher Scientific)
- 3 M Sodium Acetate (NaOAc), pH 5.2
- 100% Ethanol (ice-cold)
- 80% Ethanol (ice-cold)
- Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- Refrigerated centrifuge

### Procedure:

- Sample Preparation: a. Select a dense part of the bone (e.g., petrous bone or long bone cortex). b. Decontaminate the bone surface by lightly cleaning with a 1-2% bleach solution,

followed by rinsing with DNA-free water. Irradiate with UV light (254 nm) for 15-20 minutes per side. c. Using a sterile drill bit at low speed or a cryogenic mill, grind the bone into a fine powder (approximately 30-50 mg).

- **Lysis and DNA Extraction:** a. Transfer the bone powder to a sterile 2 mL microcentrifuge tube. b. Add 1 mL of freshly prepared Lysis Buffer to the bone powder. c. Incubate the tube on a rotating wheel at 37°C overnight (12-18 hours) to digest the bone matrix and release DNA. d. Centrifuge the tube at 16,000 x g for 5 minutes to pellet the undigested bone powder and other debris. e. Carefully transfer the supernatant, which contains the DNA, to a new sterile 1.5 mL tube. Be cautious not to disturb the pellet.
- **LPA Co-Precipitation and Purification:** a. To the ~1 mL of supernatant, add 1/10th volume of 3 M Sodium Acetate, pH 5.2 (approximately 100 µL). Mix gently by inversion. b. Add 2-4 µL of 5 mg/mL LPA solution (final concentration of 10-20 µg). Mix gently. c. Add 2.5 volumes of ice-cold 100% ethanol (approximately 2.5 mL). Invert the tube several times to mix. d. Incubate at -20°C for at least 2 hours (or overnight) to allow the DNA to precipitate. e. Centrifuge at maximum speed ( $\geq 16,000 \times g$ ) at 4°C for 30 minutes. A small white pellet containing the LPA and DNA should be visible. f. Carefully decant the supernatant without disturbing the pellet. g. Wash the pellet by adding 1 mL of ice-cold 80% ethanol. h. Centrifuge at 16,000 x g at 4°C for 10 minutes. i. Carefully decant the ethanol. Remove any residual ethanol with a fine pipette tip. j. Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make the DNA difficult to resuspend.
- **Resuspension and Storage:** a. Resuspend the dried pellet in 30-50 µL of nuclease-free water or TE buffer. The volume can be adjusted based on the expected DNA yield and desired final concentration. b. Incubate at 37°C for 10-15 minutes to aid resuspension. c. Store the purified aDNA extract at -20°C for short-term storage or -80°C for long-term storage.

## Conclusion

The use of **linear polyacrylamide** as a co-precipitant offers a significant advantage in ancient DNA extraction protocols. Its inert nature and high efficiency in recovering trace amounts of nucleic acids while aiding in the removal of potent PCR inhibitors make it an invaluable tool for researchers.[3][4] By incorporating an LPA precipitation step into standard extraction workflows, scientists can improve the yield and purity of aDNA, thereby increasing the success rate of

downstream applications and enabling more robust insights into the genetic history of ancient life.

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